molecular formula C16H22N2O3S2 B494594 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone CAS No. 618403-06-8

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone

Cat. No.: B494594
CAS No.: 618403-06-8
M. Wt: 354.5g/mol
InChI Key: UBVHITAVWXTSJQ-UHFFFAOYSA-N
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Description

The compound 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone is a heterocyclic molecule featuring a fused benzothiolo[2,3-d]pyrimidine core, a partially saturated hexahydro ring system, and a 1,1-dioxothiolan-3-yl substituent. The ethanone group at position 1 may influence electronic properties and solubility, as seen in other acetyl-substituted heterocycles .

Properties

IUPAC Name

1-[3-(1,1-dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-11(19)18-10-17(12-6-7-23(20,21)9-12)8-14-13-4-2-3-5-15(13)22-16(14)18/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHITAVWXTSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CN(CC2=C1SC3=C2CCCC3)C4CCS(=O)(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Screening

Polymer-supported iodine catalysts (e.g., polyvinyl iodine) enhance cyclization efficiency, reducing reaction times to 5–10 minutes with yields >90%2. Reusability (up to 5 cycles) is noted without significant activity loss.

Solvent Effects

  • Ethanol : Favors cyclization but requires longer reflux (≥2 h).

  • DCM : Accelerates coupling steps at room temperature2.

Temperature Control

Exceeding 80°C during sulfone formation leads to decomposition, while lower temperatures (<50°C) prolong reaction times.

Spectral Data and Analytical Validation

Technique Key Signals
1H^1H NMRδ 2.21 (CH3_3), 4.94 (CH2_2), 7.46–8.12 (aromatic H), 8.64 (pyrimidine CH)
13C^{13}C NMR66.83 (CH2_2), 120.61–167.59 (aromatic C), 170.22 (C=O)
IR3423 cm1^{-1} (NH), 1645 cm1^{-1} (C=O)
HRMSm/z 354.1072 [M+H]+^+ (calc. 354.1072)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at pyrimidine positions are minimized using bulky bases (e.g., DBU).

  • Purification : Recrystallization from DMF/ethanol (1:3) removes byproducts.

  • Scale-Up : Continuous-flow systems improve yield consistency for gram-scale synthesis2.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .

Scientific Research Applications

1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Potential: While direct data are absent, sulfur-containing pyrimidines (e.g., thieno[2,3-d]pyrimidines) exhibit antimicrobial and kinase-inhibitory activities . The dioxothiolan group may modulate target binding, as seen in sulfone-containing drugs.
  • Computational Predictions : LogD values for acetyl-substituted analogs (e.g., ~1.5–2.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Table 3: Predicted Physicochemical Properties

Property Target Compound 3-allyl-2-({2-[1-(3,4-dimethylphenyl)... 5-Amino-3-hydroxy-1H-pyrazol-1-yl...
Molecular Weight ~400 531.73 ~300
H-bond Donors 1–2 1 3
LogD (pH 5.5) ~2.0 ~3.5 ~1.8

Biological Activity

The compound 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone (CAS Number: 618403-06-8) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dioxothiolan moiety and a benzothiolo-pyrimidine framework, which may contribute to its pharmacological properties.

PropertyValue
Molecular Formula C16H22N2O3S2
Molecular Weight 350.48 g/mol
IUPAC Name 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone
Appearance Powder

Biological Activity Overview

Research into the biological activity of this compound suggests a variety of potential therapeutic applications. The presence of the dioxothiolan group is particularly noteworthy as it has been associated with several biological activities including:

  • Antimicrobial Properties : Compounds containing thiolane or dioxothiolan structures often exhibit antimicrobial effects due to their ability to interact with microbial cell membranes and metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The unique structure may enhance the binding affinity to specific cancer-related targets.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes.

The proposed mechanisms of action for 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds. For instance:

  • Anticancer Activity : A study demonstrated that derivatives of benzothiazole with thiolane groups exhibited significant cytotoxic effects against human lung cancer cells (A549) with IC50 values in low micromolar ranges . This suggests that the structural motifs present in our compound could similarly affect cancer cell viability.
  • Antimicrobial Studies : Research on dioxothiolane derivatives has shown promising results against various bacterial strains and fungi . These findings support the hypothesis that our compound may possess similar antimicrobial properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro- benzothiolo[2,3-d]pyrimidin-1-yl]ethanone, a comparison with structurally related compounds is essential.

Compound NameBiological ActivityNotes
8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-chromenAnticancerExhibits apoptosis-inducing properties
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesAntimicrobial/AnticancerEffective against HepG2 and A549 cell lines
N-{6-tert-butyl...furan derivatives}Anti-inflammatorySuggests potential for multi-target action

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